molecular formula C9H10N2O2 B1467925 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid CAS No. 1240599-70-5

2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid

Cat. No. B1467925
CAS RN: 1240599-70-5
M. Wt: 178.19 g/mol
InChI Key: GHPZNOBLMUUKFO-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O2 . It has a molecular weight of 178.19 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a cyclopropyl group, a methyl group, and a carboxylic acid group .

Scientific Research Applications

  • Synthesis of Derivatives and Reactions:

    • Barmaki et al. (2013) conducted a study on the synthesis of derivatives from a similar compound, 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one. They explored various reactions producing compounds like carboxylate derivatives and copper salts. This research highlights the chemical reactivity and potential applications in synthesizing new compounds with varying properties (Barmaki, Valiyeva, Maharramovm, Allaverdiyev, 2013).
  • Process Chemistry in Industrial Applications:

    • Patil et al. (2008) described the process chemistry of 4,6-Dihydroxy-2-methylpyrimidine, a compound structurally related to 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid. They emphasized its importance in the preparation of high explosives and medicinal products, providing insights into the economic and efficient synthesis of such compounds (Patil, Jadhav, Radhakrishnan, Soman, 2008).
  • Crystal Structure Prediction and Molecular Interactions:

    • Collins et al. (2010) investigated intermolecular interactions involving 2-amino-4-methylpyrimidine, which shares structural similarities with this compound. Their research focused on cluster analysis and crystal structure prediction, highlighting the significance of these compounds in understanding crystalline solid states (Collins, Wilson, Gilmore, 2010).
  • Pharmacological Applications:

  • Antimycobacterial Activities:

    • Senthilkumar et al. (2009) synthesized novel quinoline-3-carboxylic acids with a cyclopropyl group, analogous to this compound, and evaluated their antimycobacterial properties. This illustrates the importance of such compounds in developing treatments for bacterial infections, including tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, Sriram, 2009).

properties

IUPAC Name

2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-4-7(9(12)13)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPZNOBLMUUKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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